molecular formula C11H10FN3 B1488155 6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine CAS No. 1544914-39-7

6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine

Cat. No.: B1488155
CAS No.: 1544914-39-7
M. Wt: 203.22 g/mol
InChI Key: FGGNKYBOTLMHSU-UHFFFAOYSA-N
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Description

6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine is an organic compound characterized by a pyrimidin-4-amine core with a 2-fluorophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine typically involves the following steps:

  • Bromination: The starting material, 2-fluorobenzyl bromide, is reacted with pyrimidin-4-amine under controlled conditions to introduce the bromo group.

  • Coupling Reaction: The brominated compound undergoes a coupling reaction with a suitable amine source, often using palladium-catalyzed cross-coupling reactions such as the Suzuki reaction.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. Large-scale production often requires stringent control of reaction parameters, including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidin-4-amine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often facilitated by catalysts like palladium or nickel.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Amine derivatives, which can be further functionalized.

  • Substitution Products: Derivatives with different substituents on the pyrimidin-4-amine core.

Scientific Research Applications

Chemistry: In chemistry, 6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine is used as an intermediate in the synthesis of more complex molecules

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: In medicine, this compound is being explored for its therapeutic properties. It may serve as a precursor for drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-(2-Fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide: This compound shares a similar fluorophenyl group but has a different core structure.

  • 2,6-Difluorophenyl isocyanate: Another fluorinated aromatic compound, but with different functional groups and reactivity.

Uniqueness: 6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine stands out due to its pyrimidin-4-amine core, which provides unique chemical properties and reactivity compared to other fluorinated aromatic compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in both research and industrial applications.

Properties

IUPAC Name

6-[(2-fluorophenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-10-4-2-1-3-8(10)5-9-6-11(13)15-7-14-9/h1-4,6-7H,5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGNKYBOTLMHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=NC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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